molecular formula C15H18BrN3OS B5780675 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide

2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide

Katalognummer B5780675
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: OTNUZDZTYJEYJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide, also known as BRD0705, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BRD0705 is a novel inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression.

Wissenschaftliche Forschungsanwendungen

2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. BET proteins play a critical role in regulating the expression of genes that are involved in these diseases. 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has been shown to inhibit BET proteins, leading to the downregulation of these disease-associated genes. This makes 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide a promising candidate for drug development.

Wirkmechanismus

2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide inhibits BET proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histone proteins. This binding prevents BET proteins from binding to chromatin, leading to the downregulation of target genes. The inhibition of BET proteins by 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide induces apoptosis by downregulating the expression of anti-apoptotic genes. In animal models of inflammation, 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. Its specificity for BET proteins also makes it a useful tool for studying the role of BET proteins in various diseases. However, the use of 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide in lab experiments is limited by its solubility and stability. These limitations can be overcome by using appropriate solvents and storage conditions.

Zukünftige Richtungen

There are several future directions for the research on 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce toxicity. Additionally, the development of new BET inhibitors based on the structure of 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide could lead to the discovery of more potent and selective inhibitors. Overall, the research on 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has the potential to lead to the development of novel therapeutics for various diseases.

Synthesemethoden

The synthesis of 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide involves a multi-step process that starts with the reaction of 6-bromo-1H-benzimidazole with thioacetic acid. The resulting product is then reacted with cyclohexylamine to obtain the final product, 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide. The synthesis of 2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide has been optimized to improve its yield and purity, making it a suitable candidate for further scientific research.

Eigenschaften

IUPAC Name

2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3OS/c16-10-6-7-12-13(8-10)19-15(18-12)21-9-14(20)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNUZDZTYJEYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]-N-cyclohexylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.